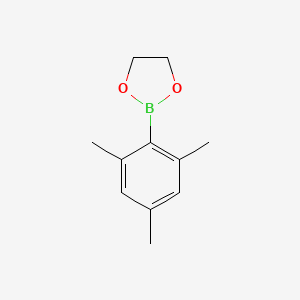
2-Mesityl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mesityl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C₁₁H₁₅BO₂. It is a boronic ester derived from mesitylene and ethylene glycol. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Mesityl-1,3,2-dioxaborolane can be synthesized through the reaction of mesitylene with boronic acid derivatives. One common method involves the reaction of mesitylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the synthesis process makes it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mesityl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products Formed:
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: Oxidation typically yields boronic acids or boronate esters.
Reduction: Reduction can lead to the formation of borohydrides or other reduced boron species.
Wissenschaftliche Forschungsanwendungen
2-Mesityl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Mesityl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic ester and the aryl halide. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
- 2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinane
- Bis(pinacolato)diboron
Comparison: 2-Mesityl-1,3,2-dioxaborolane is unique due to its mesityl group, which provides steric hindrance and enhances the stability of the compound. Compared to bis(pinacolato)diboron, it offers better selectivity in certain coupling reactions. The presence of the mesityl group also makes it more resistant to hydrolysis compared to other boronic esters .
Eigenschaften
CAS-Nummer |
214360-89-1 |
|---|---|
Molekularformel |
C11H15BO2 |
Molekulargewicht |
190.05 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BO2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
OJOJHMBTQRIMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


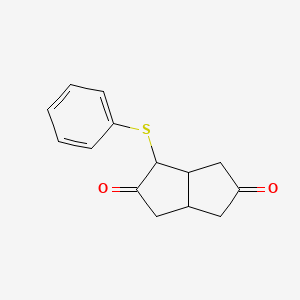
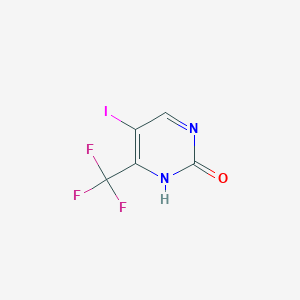
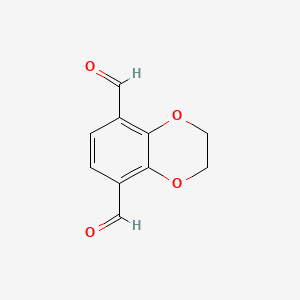

![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)


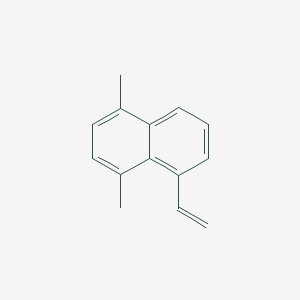
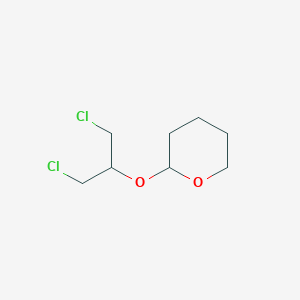
![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
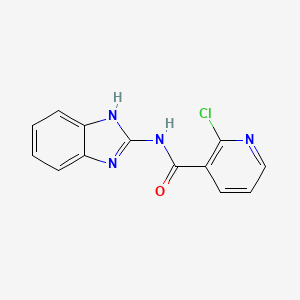
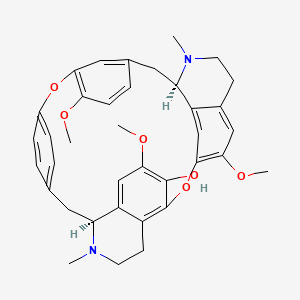
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
